7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one
Overview
Description
7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound that has attracted attention due to its potential applications in various research areas. It is a powder with a molecular weight of 227.06 .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. One method involves the free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling, which has fewer side reactions and high yield .Physical And Chemical Properties Analysis
7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is a powder with a molecular weight of 227.06 .Scientific Research Applications
Synthesis and Crystal Structures
- The compound has been utilized in the synthesis of various molecular structures. For instance, 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one and related compounds have been synthesized, highlighting its role in creating structurally diverse molecules. The study shows how modifications in the molecular structure can significantly change the compound's conformation and assembly in crystal form (Kravtsov et al., 2012).
CuI-catalyzed Domino Process
- A CuI-catalyzed coupling process involving 1-bromo-2-iodobenzenes with beta-keto esters, leading to 2,3-disubstituted benzofurans, has been studied. This process demonstrates the compound's potential in facilitating complex chemical transformations (Lu et al., 2007).
Chemical Reactions with Thiobenzamide and Thiourea
- The reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea under mildly basic conditions have been explored. Such reactions indicate the versatility of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one in forming various chemical products under different conditions (Kammel et al., 2015).
Hydrodehalogenation and Reductive Radical Cyclization Reactions
- The compound has been used in photostimulated reactions for hydrodehalogenation and reductive radical cyclization. These processes yield high yields of reduced products, demonstrating its effectiveness in complex organic reactions (Vaillard et al., 2004).
Synthesis and Antimicrobial Activity
- Novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones have been synthesized from the compound. These compounds have been evaluated for antimicrobial, anti-inflammatory, and analgesic activities, showcasing the compound's potential in medicinal chemistry (Rajanarendar et al., 2013).
Practical Synthesis of Orally Active CCR5 Antagonist
- The compound has been used in the synthesis of a CCR5 antagonist, showing its role in the development of therapeutically relevant molecules (Ikemoto et al., 2005).
Synthesis of Benzofurans and Coumarins
- The compound plays a role in the three-component coupling reactions of arynes for the synthesis of benzofurans and coumarins, a method proving efficient for preparing heterocycles (Yoshioka et al., 2014).
Safety And Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
properties
IUPAC Name |
7-bromo-5-methyl-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRFNPSFAATWGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one | |
CAS RN |
1153450-24-8 | |
Record name | 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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